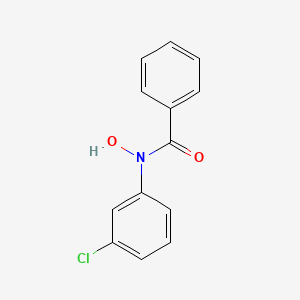

N-(3-Chlorophenyl)-N-hydroxybenzamide

Description

Properties

CAS No. |

67055-91-8 |

|---|---|

Molecular Formula |

C13H10ClNO2 |

Molecular Weight |

247.67 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-N-hydroxybenzamide |

InChI |

InChI=1S/C13H10ClNO2/c14-11-7-4-8-12(9-11)15(17)13(16)10-5-2-1-3-6-10/h1-9,17H |

InChI Key |

MSKAAAQKUMGUHK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N(C2=CC(=CC=C2)Cl)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Features :

- Molecular Formula: $C{13}H{10}ClNO_2$ (exact mass: 247.04 g/mol).

- Functional Groups : The N-hydroxy group enhances hydrogen-bonding capacity, influencing solubility and binding to biological targets. The 3-chlorophenyl group contributes to steric and electronic effects, affecting reactivity and intermolecular interactions.

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The table below compares N-(3-Chlorophenyl)-N-hydroxybenzamide with structurally related benzamide derivatives:

Spectroscopic and Crystallographic Differences

- NMR Data: this compound: The N-hydroxy group results in a downfield shift of the amide proton ($\deltaH \approx 10.5–11.0$ ppm). Aromatic protons resonate at $\deltaH$ 7.3–8.1 ppm. N-(3-Chlorophenyl)benzamide: Lacks the N-hydroxy proton; aromatic protons appear at $\delta_H$ 7.2–7.8 ppm. D8: Additional piperazine and quinoline protons contribute to complex splitting in the $\delta_H$ 2.5–3.5 ppm range.

- Crystallography: The N-hydroxy group in this compound forms intramolecular hydrogen bonds (O–H···O=C), stabilizing a planar conformation. In contrast, N-(3-Chlorophenyl)benzamide exhibits two polymorphs (monoclinic and orthorhombic) with distinct packing patterns due to weaker intermolecular interactions.

Physicochemical Properties

- Solubility : The N-hydroxy group improves aqueous solubility via hydrogen bonding, whereas N-(3-Chlorophenyl)benzamide is more lipophilic (logP ≈ 3.5 vs. 2.8 for the hydroxy analog).

- Thermal Stability : Melting points for hydroxy-substituted benzamides are generally higher (e.g., 180–190°C) due to hydrogen-bonded networks.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-Chlorophenyl)-N-hydroxybenzamide, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves coupling 3-chloroaniline with a benzoyl chloride derivative under Schotten-Baumann conditions. Key steps include:

- Step 1 : React 3-chloroaniline with benzoyl chloride in a biphasic system (e.g., water/dichloromethane) using a base like NaOH to maintain pH ~9–10 .

- Step 2 : Introduce the hydroxy group via hydroxylamine hydrochloride under acidic or neutral conditions.

- Optimization : Continuous flow reactors (as used in related benzamide syntheses) enhance reproducibility and yield by ensuring precise temperature control and reduced side reactions .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Combine analytical techniques:

- HPLC : Assess purity using a C18 column with a mobile phase of acetonitrile/water (70:30) at 254 nm .

- NMR : Confirm the presence of the hydroxy group (δ 9.5–10.5 ppm for -OH) and aromatic protons (δ 6.8–8.2 ppm) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular weight (e.g., m/z ~262.07) .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

- Methodological Answer : Prioritize:

- Enzyme Inhibition : Test against histone deacetylases (HDACs) using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC). IC₅₀ values <1 μM indicate strong inhibition potential .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to identify therapeutic windows .

Advanced Research Questions

Q. How do crystallographic studies inform the molecular conformation and intermolecular interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals:

- Hydrogen Bonding : The hydroxy group forms O–H⋯O=C bonds with adjacent molecules, stabilizing the crystal lattice (e.g., bond length ~1.8–2.0 Å) .

- Torsion Angles : The dihedral angle between the chlorophenyl and benzamide rings (~15–30°) affects solubility and binding affinity .

- Software : Refine data using SHELXL (for small molecules) or OLEX2, ensuring R-factor <0.05 .

Q. What strategies resolve contradictions in reported biological activities between this compound and its analogs?

- Methodological Answer :

- SAR Analysis : Compare substituent effects. For example, replacing -OH with -CF₃ (as in ’s trifluoroacetyl analog) reduces hydrogen-bonding capacity but enhances lipophilicity, altering target selectivity .

- Dose-Response Curves : Validate activity across multiple assays (e.g., HDAC inhibition vs. antimicrobial screens) to distinguish specific vs. off-target effects .

Q. How can computational modeling predict the binding mode of this compound to HDAC enzymes?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with HDAC6 (PDB: 5EDU). The hydroxy group chelates Zn²⁺ in the active site, while the chlorophenyl moiety occupies the hydrophobic pocket .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability; RMSD <2.0 Å indicates a stable binding pose .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Methodological Answer :

- Chiral Resolution : Use preparative HPLC with a chiral column (e.g., Chiralpak IA) and isopropanol/hexane (20:80) .

- Asymmetric Synthesis : Employ catalysts like BINOL-derived phosphoric acids to induce enantioselectivity during coupling steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.